molecular formula C18H15Br2N3O2 B2577220 N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332032-57-2

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2577220
CAS No.: 332032-57-2
M. Wt: 465.145
InChI Key: CYDDHXLFCQZQHS-UHFFFAOYSA-N
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Description

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes bromophenyl groups, a tetrahydropyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine ring, followed by the introduction of bromophenyl groups and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may vary depending on the specific application, but generally, the compound’s structure allows it to fit into binding sites and exert its effects through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis(4-bromophenyl)urea: This compound shares the bromophenyl groups but differs in its core structure and functional groups.

    N,N′-Bis(4-bromophenyl)-N,N′-diphenyl-4,4′-biphenyldiamine: Another similar compound with bromophenyl groups, but with a biphenyl core.

    N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylbenzyl)fumaramide: This compound has a fumaramide core and similar bromophenyl groups.

Uniqueness

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring and carboxamide group, which provide distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDDHXLFCQZQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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